1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one
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Overview
Description
1-(2,3-Dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one is a complex organic compound that features a unique combination of indole, piperidine, and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as 2,3-dihydroindole, through a series of reactions including nitration, reduction, and cyclization.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized from piperidine or its derivatives, often involving alkylation or acylation reactions.
Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine derivative is replaced by thiomorpholine.
Final Coupling Reaction: The final step involves coupling the indole and piperidine-thiomorpholine fragments, typically through a condensation reaction using reagents like carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The indole and thiomorpholine moieties can be oxidized under appropriate conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like alkyl halides or amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones, or N-oxides.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted indole or piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, while the piperidine and thiomorpholine groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
1-(2,3-Dihydro-1H-indol-1-yl)-2-(piperidin-1-yl)ethan-1-one: Lacks the thiomorpholine moiety, potentially altering its biological activity.
1-(2,3-Dihydro-1H-indol-1-yl)-2-(morpholin-4-yl)ethan-1-one: Contains a morpholine ring instead of thiomorpholine, which may affect its chemical reactivity and biological properties.
Uniqueness: The presence of the thiomorpholine moiety in 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethan-1-one distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and distinct chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H27N3O2S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H27N3O2S/c24-19(23-9-7-16-4-1-2-6-18(16)23)15-21-8-3-5-17(14-21)20(25)22-10-12-26-13-11-22/h1-2,4,6,17H,3,5,7-15H2 |
InChI Key |
XVKZHLFQXHWJFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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